molecular formula C12H7ClF3N B3034779 2-Chloro-6-phenyl-4-(trifluoromethyl)pyridine CAS No. 22123-13-3

2-Chloro-6-phenyl-4-(trifluoromethyl)pyridine

Cat. No.: B3034779
CAS No.: 22123-13-3
M. Wt: 257.64 g/mol
InChI Key: HAUKGUXOGUZTDR-UHFFFAOYSA-N
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Description

2-Chloro-6-phenyl-4-(trifluoromethyl)pyridine (CAS 22123-13-3) is a heterocyclic compound with the molecular formula C₁₂H₇ClF₃N and a molecular weight of 257.64 g/mol . Its structure features a pyridine core substituted at positions 2 (chloro), 4 (trifluoromethyl), and 6 (phenyl). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the phenyl group contributes aromatic bulk, making it relevant in agrochemical and pharmaceutical research .

Properties

IUPAC Name

2-chloro-6-phenyl-4-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3N/c13-11-7-9(12(14,15)16)6-10(17-11)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUKGUXOGUZTDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ketoxime Acetate Cyclization

A novel approach reported by Huang et al. involves cyclizing ketoxime acetates in the presence of ammonium iodide (NH₄I) and sodium dithionite (Na₂S₂O₄). For example, 3-phenyl-1-(trifluoromethyl)prop-2-en-1-one oxime acetate undergoes cyclization under mild conditions (50°C, 6 hours) to form the pyridine core with concomitant introduction of chloro and trifluoromethyl groups.

Key Steps :

  • Oxime Formation : Reaction of ketone with hydroxylamine hydrochloride.
  • Acetylation : Treatment with acetic anhydride to form the oxime acetate.
  • Cyclization : NH₄I/Na₂S₂O₄-mediated ring closure in ethanol.

Advantages :

  • Avoids hazardous halogenating agents.
  • High regioselectivity (>95%) for the 2-chloro-6-phenyl-4-(trifluoromethyl) product.

Industrial-Scale Production Techniques

Continuous-Flow Reactor Systems

Industrial synthesis prioritizes throughput and safety. A patented vapor-phase fluorination process converts 2,3-dichloro-5-(trichloromethyl)pyridine to 2,3-dichloro-5-(trifluoromethyl)pyridine using hydrogen fluoride (HF) at 300–400°C. Subsequent selective chlorination at the 6-position and phenyl coupling via Ullmann reaction (Cu catalyst, 150°C) completes the synthesis.

Process Metrics :

  • Fluorination Yield : 88–92%
  • Chlorination Agent : Cl₂ gas, FeCl₃ catalyst
  • Phenylation Yield : 80–85%

Advantages :

  • Reduced reaction time (minutes vs. hours).
  • Enhanced safety through controlled gas-phase reactions.

Comparative Analysis of Methodologies

Method Yield Scalability Key Challenges
Nucleophilic Substitution 70–85% Lab-scale Moisture-sensitive reagents
Ketoxime Cyclization 85–90% Pilot-scale Multi-step synthesis
Continuous-Flow Fluorination 88–92% Industrial High-temperature handling

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-phenyl-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-6-phenyl-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with its ability to form strong interactions with target proteins, contributes to its biological activity .

Comparison with Similar Compounds

2-Chloro-6-methyl-4-(trifluoromethyl)pyridine (CAS 22123-14-4)

  • Molecular Formula : C₇H₅ClF₃N
  • Molecular Weight : 195.57 g/mol
  • Key Differences :
    • Replaces the phenyl group at position 6 with a methyl group.
    • Smaller molecular weight (↓62.07 g/mol) reduces steric hindrance and may increase volatility.
    • Methyl substitution likely lowers melting/boiling points compared to the phenyl analog.
  • Applications : Simpler structure favors use in intermediate synthesis where steric bulk is undesirable .

2-Chloro-4-(trifluoromethyl)pyridine (CAS 81565-18-6)

  • Molecular Formula : C₆H₃ClF₃N
  • Molecular Weight : 181.55 g/mol
  • Minimal steric bulk increases reactivity in electrophilic substitution reactions. Lower lipophilicity due to absence of aromatic/hydrophobic groups.
  • Applications : Used as a building block in pharmaceuticals requiring modular functionalization .

2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine (CAS 144320-18-3)

  • Molecular Formula : C₂₀H₁₂ClF₃N₂S
  • Key Features :
    • Contains dual aryl substituents (3-chlorophenyl and 3-trifluoromethylphenyl) and a methylsulfanyl group.
    • Increased molecular complexity and weight enhance binding affinity in receptor-ligand interactions .
  • Applications: Potential use in agrochemicals due to enhanced electronic effects from sulfur and trifluoromethyl groups .

6-(2-Chlorophenyl)-2-(4-fluorophenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile

  • Molecular Formula : C₁₉H₁₀ClF₄N₂O
  • Key Features: Substituted with 2-chlorophenyl, 4-fluorophenoxy, and cyano groups. Cyano group at position 3 introduces polarity, improving solubility in polar solvents.
  • Applications : Likely explored in medicinal chemistry for kinase inhibition due to nitrile’s hydrogen-bonding capacity .

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

Compound Substituents (Positions) Molecular Weight (g/mol) Key Properties
Target Compound Cl (2), CF₃ (4), Ph (6) 257.64 High lipophilicity, aromatic stability
2-Chloro-6-methyl analog Cl (2), CF₃ (4), Me (6) 195.57 Lower steric hindrance, higher volatility
2-Chloro-4-CF₃ pyridine Cl (2), CF₃ (4) 181.55 High reactivity, minimal steric effects
Dual-aryl derivative Cl-Ph (2), CF₃-Ph (6), SMe (4) ~392.8 (estimated) Enhanced binding affinity, photostability

Application-Specific Performance

  • Agrochemicals : The target compound’s phenyl group improves UV stability compared to methyl analogs, extending field efficacy .
  • Pharmaceuticals: Cyano or sulfanyl derivatives () offer tailored solubility and target engagement .
  • Material Science : Simpler analogs () serve as intermediates for functionalized polymers or ligands .

Biological Activity

2-Chloro-6-phenyl-4-(trifluoromethyl)pyridine is a heterocyclic organic compound notable for its diverse biological activities, particularly its potential as an antimicrobial agent. With a molecular formula of C₁₃H₈ClF₃N and a molecular weight of approximately 281.65 g/mol, this compound features a pyridine ring substituted with chlorine, trifluoromethyl, and phenyl groups, which influence its reactivity and biological properties.

The presence of the trifluoromethyl group enhances the compound's electron-withdrawing capabilities, contributing to its stability and reactivity. The aromatic nature of the pyridine ring also plays a crucial role in its interactions with biological molecules.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its ability to bind effectively to DNA, suggesting that it may disrupt bacterial replication processes. This mechanism highlights its potential application in medicinal chemistry for treating infections caused by various bacterial strains .

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) studies have been conducted to evaluate the biological activity of this compound and its derivatives. The studies suggest that modifications to the molecular structure can significantly influence antibacterial efficacy. For instance, variations in substituents on the pyridine ring may enhance or reduce activity against specific bacterial targets .

Case Studies

In one case study, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA), revealing promising results in inhibiting bacterial growth. The study highlighted the compound's potential as a lead candidate for developing new antimicrobial agents .

The proposed mechanism of action involves the compound's interaction with DNA and other cellular targets within bacteria. By binding to DNA, it may prevent replication and transcription processes critical for bacterial survival . Additionally, the trifluoromethyl group may enhance lipophilicity, facilitating better membrane penetration.

Data Table: Biological Activity Overview

Biological Activity Target Effectiveness Reference
AntimicrobialVarious bacterial strainsSignificant inhibition
AntimicrobialMethicillin-resistant Staphylococcus aureusEffective growth inhibition
QSAR StudiesStructural modificationsVariable activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-6-phenyl-4-(trifluoromethyl)pyridine
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